3-Cyclohexyl-D-alanine hydrate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

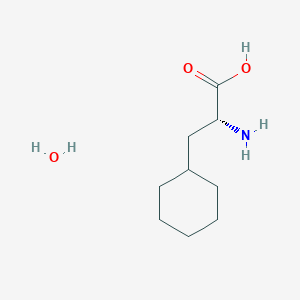

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

(2R)-2-amino-3-cyclohexylpropanoic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2.H2O/c10-8(9(11)12)6-7-4-2-1-3-5-7;/h7-8H,1-6,10H2,(H,11,12);1H2/t8-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDJQIWAIDCEDEF-DDWIOCJRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CC(C(=O)O)N.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)C[C@H](C(=O)O)N.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

213178-94-0 | |

| Record name | Cyclohexanepropanoic acid, α-amino-, hydrate (1:?), (αR)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=213178-94-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Significance of Unnatural Amino Acid Derivatives in Contemporary Biochemistry

Unnatural amino acid (UAA) derivatives, which are not found in the natural proteinogenic 20 amino acids, are pivotal in modern biochemistry and drug development. chemscene.com These synthetically or chemically modified compounds introduce diverse side chains and unique chemical characteristics. chemscene.comamerigoscientific.com Their integration into peptides and proteins can significantly alter physicochemical and biological properties. qyaobio.com

The primary advantage of using UAAs lies in their ability to enhance the characteristics of peptides, such as stability, specificity, and therapeutic activity. amerigoscientific.com By replacing natural amino acids, researchers can design peptides with increased resistance to degradation by proteases, a common challenge in the development of peptide-based drugs. biopharmaspec.com This enhanced stability can lead to a longer half-life in plasma. biopharmaspec.com Furthermore, the unique structures of UAAs can lead to better interactions with biological targets, potentially increasing the efficacy of a drug. chemimpex.com These derivatives are instrumental in creating molecular probes for biochemical research and are foundational in the development of new classes of therapeutics, including enzyme inhibitors. amerigoscientific.comchemimpex.com

Historical Context of D Amino Acid Analogues in Peptide Science

Chemical Synthesis Pathways for D-Cyclohexylalanine Analogues

The chemical synthesis of D-cyclohexylalanine analogues often involves the stereoselective modification of precursor molecules. These methods aim to control the stereochemistry at the α-carbon to selectively produce the desired D-enantiomer.

Stereoselective Approaches for Chiral Amino Acid Production

A prevalent method for synthesizing cyclohexylalanine is the catalytic hydrogenation of the corresponding phenylalanine derivative. acs.org This approach reduces the aromatic ring of phenylalanine to a cyclohexane (B81311) ring. The use of specific metal catalysts, such as rhodium on a support like carbon or alumina (B75360), is crucial for this transformation. acs.orgtdx.cat To obtain the D-enantiomer specifically, the starting material would be D-phenylalanine or a derivative thereof.

Another enantioselective approach involves the use of chiral catalysts to direct the formation of the desired stereoisomer from achiral or racemic precursors. For instance, a cinchona alkaloid-catalyzed aza-Henry reaction using bromonitromethane (B42901) has been reported for the synthesis of various D-amino amides. rsc.orgrsc.org This method can be adapted for the synthesis of D-cyclohexylalanine precursors from cyclohexyl-containing aldehydes. rsc.orgrsc.org The resulting nitroalkane can then be converted to the target amino acid.

Additionally, methods employing chiral auxiliaries are a cornerstone of asymmetric synthesis. chemimpex.comchemimpex.com These auxiliaries are temporarily incorporated into the molecule to guide the stereochemical outcome of a reaction and are subsequently removed.

Optimization of Reaction Conditions for Yield and Stereochemical Purity

The efficiency and stereochemical outcome of chemical syntheses are highly dependent on the reaction conditions. For the catalytic hydrogenation of phenylalanine to cyclohexylalanine, several parameters are optimized to maximize yield and prevent racemization, which can be a concern under harsh reaction conditions. acs.org

Key factors include the choice of catalyst, solvent, temperature, and hydrogen pressure. Rhodium on carbon or alumina has been shown to be effective. acs.org The reaction can be performed in various solvents, including water, methanol (B129727), and acidic solutions. acs.org For example, the hydrogenation of L-phenylalanine using 5% rhodium on alumina in water at 100°C and 250 psig for 24 hours resulted in the complete conversion to L-cyclohexylalanine. acs.org Conducting the reaction in the presence of acid, such as phosphoric or hydrochloric acid, can also be effective, with yields often in the 90-95% range. acs.org The protection of the amino group, for instance as a Boc (tert-butoxycarbonyl) derivative, can also be employed. The hydrogenation of L-Boc-phenylalanine methyl ester using rhodium on carbon in methanol at 60°C and 40-45 psig yielded the corresponding L-Boc-cyclohexylalanine methyl ester in 93% yield. acs.org Maintaining high enantiomeric purity is critical, as even small amounts of the opposite enantiomer can be detrimental in pharmaceutical applications. mdpi.com

| Starting Material | Catalyst/Reagent | Conditions | Product | Yield | Enantiomeric Excess (e.e.) | Reference |

| L-Phenylalanine | 5% Rh on Alumina | Water, 100°C, 250 psig, 24h | L-Cyclohexylalanine | High (not specified) | High (assumed from starting material) | acs.org |

| L-Boc-phenylalanine methyl ester | 5% Rh on Carbon | Methanol, 60°C, 40-45 psig, 16h | L-Boc-cyclohexylalanine methyl ester | 93% | High (assumed from starting material) | acs.org |

| Cyclohexyl-containing aldehyde | Cinchona alkaloid catalyst | Toluene, -50°C | D-amino amide precursor | 53% (for Cha derivative) | 71:1 dr | rsc.org |

Table 1: Summary of selected chemical synthesis approaches and their reported efficiencies. Note: Data for the L-enantiomer is often used to demonstrate the principle of the reaction, which is applicable to the D-enantiomer by using the corresponding D-starting material.

Chemoenzymatic Synthesis and Biocatalytic Routes to Modified Amino Acids

Biocatalysis offers a powerful alternative to traditional chemical synthesis, often providing superior enantioselectivity and milder reaction conditions. mdpi.commdpi.com Chemoenzymatic strategies, which combine enzymatic and chemical steps, are particularly effective for producing complex molecules like 3-Cyclohexyl-D-alanine. wikipedia.orgrsc.orgnih.gov

A highly effective biocatalytic route for the synthesis of D-cyclohexylalanine is the asymmetric reductive amination of the corresponding α-keto acid, 3-cyclohexyl-2-oxopropanoic acid (cyclohexylpyruvate). nih.govresearchgate.net This reaction has been successfully achieved using an engineered D-amino acid dehydrogenase (D-AADH). nih.govfrontiersin.org

Researchers have successfully engineered a broad-range and highly stereoselective D-AADH by performing directed evolution on the meso-diaminopimelate D-dehydrogenase (DAPDH) from Corynebacterium glutamicum. nih.govresearchgate.net The resulting mutant enzyme, designated BC621, exhibited significant activity towards a variety of substrates, including cyclohexylpyruvate. nih.govresearchgate.net This engineered biocatalyst facilitates a one-step synthesis of D-cyclohexylalanine from its keto acid precursor with ammonia. nih.gov

The process demonstrates high conversion and exceptional stereochemical purity. On a gram scale, the reaction achieved over 95% conversion of the substrate, with an unoptimized isolated yield of approximately 70%. nih.gov Crucially, the enantiomeric excess (e.e.) for the D-enantiomer was greater than 99%, highlighting the remarkable selectivity of the engineered enzyme. nih.govresearchgate.net

Other biocatalytic approaches, such as the use of transaminases (TAs), are also prominent in the synthesis of chiral amines and amino acids. researchgate.netwhiterose.ac.ukuni-greifswald.dembl.or.kr While specific application to D-cyclohexylalanine is less detailed in available literature, ω-transaminases are known to catalyze the amination of ketones and could potentially be engineered or selected for this transformation. researchgate.netwhiterose.ac.uk

| Enzyme | Substrate | Reaction Type | Conditions | Result | Stereochemical Purity | Reference |

| Engineered D-amino acid dehydrogenase (mutant BC621 from C. glutamicum DAPDH) | 3-Cyclohexyl-2-oxopropanoic acid | Reductive Amination | pH 8.5-10.0, 30°C, NADP(H) cofactor | >95% conversion, ~70% isolated yield | >99% e.e. (D-enantiomer) | nih.govresearchgate.net |

Table 2: Biocatalytic synthesis of D-Cyclohexylalanine using an engineered dehydrogenase.

Integration of 3 Cyclohexyl D Alanine Hydrate in Peptide and Protein Architectures

Role as a Fundamental Building Block in Peptide Synthesis

As a synthetic building block, 3-Cyclohexyl-D-alanine offers unique steric and hydrophobic properties not available in the canonical amino acid repertoire. It is often used as a substitute for aromatic residues like phenylalanine or bulky aliphatic residues to probe and modulate peptide structure and interactions.

The primary method for incorporating 3-Cyclohexyl-D-alanine into a growing peptide chain is Fmoc-based Solid-Phase Peptide Synthesis (SPPS). uci.edupeptide.comnih.gov This well-established process involves the sequential addition of amino acids to a peptide chain anchored to an insoluble resin support. peptide.com

The general cycle for incorporating Fmoc-D-Cyclohexylalanine follows these steps:

Resin Preparation : The synthesis begins with a solid support (resin), to which the first amino acid is covalently linked. uci.edu

Fmoc Deprotection : The N-terminal Fmoc (9-fluorenylmethoxycarbonyl) protecting group of the resin-bound amino acid is removed, typically using a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF), to expose a free amine. uci.edupeptide.com

Amino Acid Activation and Coupling : The incoming Fmoc-3-Cyclohexyl-D-alanine is pre-activated. Its carboxylic acid group is converted into a more reactive form using coupling reagents. Common activators include carbodiimides like DIC (N,N'-diisopropylcarbodiimide) or uronium/aminium salts such as HBTU or HATU, often used with additives like Oxyma Pure to enhance efficiency and minimize side reactions like racemization. americanpeptidesociety.org The activated amino acid is then added to the resin, and a new peptide bond forms with the exposed amine of the growing chain.

Washing : After the coupling reaction, the resin is thoroughly washed to remove excess reagents and byproducts. peptide.com

This cycle is repeated for each subsequent amino acid until the desired peptide sequence is complete. peptide.com Due to the steric bulk of the cyclohexyl group, monitoring the coupling efficiency is crucial. Incomplete reactions can lead to truncated or deletion sequences. americanpeptidesociety.orgnih.gov If a standard coupling protocol proves inefficient, strategies such as double coupling (repeating the coupling step) or using more potent coupling reagents may be employed to ensure the reaction goes to completion. nih.gov

| Step | Description | Key Reagents |

| 1. Deprotection | Removal of the N-terminal Fmoc group from the resin-bound peptide. | 20% Piperidine in DMF |

| 2. Activation | Activation of the carboxylic acid group of the incoming Fmoc-3-Cyclohexyl-D-alanine. | HATU, HBTU, DIC, Oxyma Pure |

| 3. Coupling | Formation of a peptide bond between the activated amino acid and the N-terminus of the peptide chain. | Activated Fmoc-amino acid, DIPEA (base) |

| 4. Washing | Removal of excess reagents and byproducts from the resin. | DMF, Dichloromethane (DCM) |

The substitution of natural amino acids with 3-Cyclohexyl-D-alanine can significantly alter the secondary structure of peptides. The large, non-aromatic, and hydrophobic nature of the cyclohexyl ring introduces unique conformational constraints and affects intermolecular interactions that dictate folding.

In a study designing amphiphilic hepta-peptides, the strategic placement of cyclohexyl alanine (B10760859) residues was pivotal in determining the final secondary structure. nih.gov Depending on the sequence periodicity of polar and non-polar (cyclohexyl alanine) residues, peptides were observed to adopt distinct β-sheet, α-helical, or random coil structures, as confirmed by Circular Dichroism (CD) spectroscopy. nih.govresearchgate.net This demonstrates that the cyclohexyl side chain can be used as a tool to direct a peptide to fold into a specific, predetermined conformation.

Furthermore, replacing Phenylalanine (Phe) with Cyclohexylalanine (Cha) has been shown to stabilize specific oligomeric assemblies. In peptides derived from the β-amyloid (Aβ) peptide, mutating Phe to Cha promoted the formation of stable β-hairpin structures that assemble into trimers and hexamers. escholarship.orgnih.gov This stabilizing effect is attributed to the hydrophobic interactions of the cyclohexyl group, which can favor specific packing arrangements and intermolecular contacts that are different from those directed by the aromatic phenyl ring of phenylalanine. nih.gov While phenylalanine can engage in π-π stacking and other aromatic interactions, cyclohexylalanine's influence is primarily driven by its bulk and hydrophobicity, offering a different mechanism for stabilizing peptide structures. nih.gov

| Original Residue | Replacement Residue | Observed Structural Impact | Reference |

| Phenylalanine | 3-Cyclohexylalanine | Stabilized β-hairpin and trimer formation in Aβ-derived peptides. | escholarship.orgnih.gov |

| Varies | 3-Cyclohexylalanine | Directed formation of β-sheet, α-helix, or random coil structures depending on sequence position. | nih.govresearchgate.net |

Applications in Protein Engineering and Functional Design

Protein engineering aims to modify protein properties by altering their amino acid sequence. betterenzyme.com The incorporation of non-canonical amino acids (ncAAs) like 3-Cyclohexyl-D-alanine provides a way to introduce chemical functionalities and steric properties beyond what is offered by the 20 standard amino acids, enabling the fine-tuning of protein structure and function. mdpi.com

To site-specifically incorporate an ncAA like 3-Cyclohexyl-D-alanine into a protein during translation, the cell's natural protein synthesis machinery must be reprogrammed. This is achieved by creating a new, unused codon and an "orthogonal" aminoacyl-tRNA synthetase/tRNA pair that recognizes this codon. mdpi.commdpi.com An orthogonal pair functions independently without cross-reacting with the host cell's endogenous synthetases or tRNAs. mdpi.com

Several strategies exist for this purpose:

Stop Codon Suppression : This is the most common method. mdpi.com It reassigns a nonsense or "stop" codon, typically the amber codon (UAG), to encode the ncAA. mdpi.comnih.gov An orthogonal suppressor tRNA, which recognizes the UAG codon, is introduced along with an orthogonal aminoacyl-tRNA synthetase (aaRS). This engineered aaRS specifically charges the suppressor tRNA with the ncAA, which is then delivered to the ribosome for incorporation into the growing polypeptide chain. nih.gov

Frameshift Suppression : This technique uses quadruplet codons (four-base codons) instead of the standard triplet to encode the ncAA. This provides a "blank" codon that is not read by the cell's normal machinery, allowing for specific incorporation without competing with release factors. mdpi.com

Sense Codon Reassignment : In this approach, a specific but rare sense codon is reassigned to the ncAA. This often requires modifying the host genome to eliminate the original tRNA that reads that codon, freeing it up for exclusive use by the orthogonal pair. mdpi.comfrontiersin.org

For any of these methods to work, a key component is the engineered orthogonal aaRS. This enzyme must be evolved or designed to uniquely recognize and activate the desired ncAA (e.g., 3-Cyclohexyl-D-alanine) while ignoring all canonical amino acids. nih.gov The pyrrolysyl-tRNA synthetase (PylRS) system is a popular platform for such engineering due to its broad substrate specificity, which can be tailored to accept bulky amino acids. researchgate.net

| Incorporation Strategy | Codon Type | Key Components | Description |

| Stop Codon Suppression | Nonsense (e.g., UAG) | Orthogonal aaRS, Orthogonal suppressor tRNA | A stop codon is repurposed to encode the ncAA. The suppressor tRNA reads the stop codon and inserts the ncAA. mdpi.comnih.gov |

| Frameshift Suppression | Quadruplet (4-base) | Orthogonal aaRS, Orthogonal frameshift tRNA | A four-base codon is used, which is not recognized by the endogenous translation machinery. mdpi.com |

| Sense Codon Reassignment | Sense (e.g., AGG) | Orthogonal aaRS, Orthogonal tRNA, Modified host genome | A rare sense codon is freed up by deleting its corresponding native tRNA and reassigned to the ncAA. mdpi.comfrontiersin.org |

Introducing 3-Cyclohexyl-D-alanine into a protein can have profound effects on its structure, stability, and function. The bulky, non-polar cyclohexyl side chain can alter the hydrophobic core of a protein, influence protein-protein or protein-ligand interactions, and enhance thermal stability.

Structure-Function Relationships : Replacing a key residue with 3-Cyclohexyl-D-alanine can modulate a protein's biological activity. For instance, substituting Phenylalanine with Cyclohexylalanine in a peptide derived from the Aβ protein not only altered its assembly properties but also endowed it with cytotoxic activity against neuroblastoma cells, demonstrating a direct link between the structural change and a new biological function. nih.gov In protein engineering, such substitutions can be used to improve binding affinity by optimizing hydrophobic contacts in a binding pocket or to design proteins with entirely new functions. nih.govnih.gov

Biological Activities and Mechanistic Investigations of 3 Cyclohexyl D Alanine Hydrate Containing Molecules

Pharmacological Modulation via Peptide Analogues

The incorporation of cyclohexylalanine (Cha) into peptide sequences serves as a powerful tool for modifying their pharmacological profiles. By replacing naturally occurring amino acids, particularly those with aromatic side chains like phenylalanine, with Cha, scientists can fine-tune the potency, efficacy, and receptor binding characteristics of these molecules.

Investigation of Angiotensin II and Sarmesin Analogues Incorporating Cyclohexylalanine

The renin-angiotensin system is a critical regulator of blood pressure, with Angiotensin II (Ang II) being its primary effector peptide. mdpi.comimrpress.com The development of Ang II analogues is a key strategy for controlling hypertension. ucl.ac.be Research into analogues of Angiotensin II and the competitive antagonist Sarmesin has demonstrated the profound impact of substituting Cyclohexylalanine (Cha) at specific positions within the peptide sequence. nih.gov

When Cha was substituted for phenylalanine at position 8 in various Ang II analogues, the resulting peptides acted as potent antagonists. nih.gov For instance, analogues where the first residue was sarcosine, amino-isobutyric acid, or was deleted, became slowly reversing antagonists with significant "pA2" values around 8.5 in the rat isolated uterus assay. nih.gov However, these antagonists retained a degree of agonist activity, ranging from 7% to 20%. nih.gov This indicates that while the cyclohexyl group at position 8 is conducive to strong receptor binding and antagonism, it does not completely abolish the peptide's ability to elicit a response. nih.gov

Conversely, substituting Cha at position 4 in Ang II analogues led to a drastic reduction in biological activity. nih.gov This finding highlights the critical importance of an aromatic ring at this specific position for receptor binding and subsequent signal transduction. The quadrupole moment of the aromatic ring of phenylalanine is considered obligatory for this interaction, a feature that the saturated cyclohexyl ring of Cha lacks. nih.gov

| Analogue | Substitution Position | Biological Activity | Intrinsic Agonist Activity (Rat Uterus Assay) |

|---|---|---|---|

| [Sar1, Cha8]ANG II | Position 8 | Potent Antagonist (Type I) | 7% |

| [Aib1, Cha8]ANG II | Position 8 | Potent Antagonist (Type I) | 12% |

| [Des1, Cha8]ANG II | Position 8 | Potent Antagonist (Type I) | 20% |

| Various Analogues | Position 4 | Severely Diminished Activity | Not Applicable |

Elucidation of Structure-Activity Relationships in Bioactive Peptides

The unique properties of cyclohexylalanine have been exploited to understand and enhance the function of other bioactive peptides. Its large, hydrophobic, and non-aromatic side chain can influence peptide structure, stability, and interaction with biological targets.

In the development of metabolically stable apelin-analogues, for example, the substitution of the C-terminal phenylalanine with cyclohexylalanine was a key strategy to prevent rapid degradation by angiotensin-converting enzyme 2 (ACE2). nih.gov This modification, combined with others, resulted in potent apelin receptor activators with significantly increased plasma half-lives, demonstrating the utility of Cha in designing more robust peptide therapeutics. nih.gov

Similarly, in the design of mitochondria-targeted therapeutic peptides, the introduction of highly hydrophobic residues like cyclohexylalanine enhances the selective recognition and interaction with cardiolipin (B10847521) in the inner mitochondrial membrane. nih.gov A peptide containing Cha, designated CMP3013, demonstrated a strong binding affinity for cardiolipin, which is crucial for preserving the structure of mitochondrial cristae and the activity of functional proteins within the mitochondria. nih.gov This selective targeting helps to rescue mitochondrial dysfunction while minimizing off-target effects and cytotoxicity. nih.gov

Molecular Recognition and Intermolecular Interactions

The cyclohexyl group of 3-Cyclohexyl-D-alanine hydrate (B1144303) is instrumental in mediating specific non-covalent interactions that are fundamental to molecular recognition processes, such as ligand-receptor binding and the stabilization of protein and peptide structures.

Analysis of CH-π Interactions in Protein and Peptide Scaffolds

CH-π interactions are weak, non-covalent interactions between a "soft" acid (a C-H bond) and a "soft" base (a π-system), which contribute significantly to the stability of biological structures. researchgate.netsci-hub.box The cyclohexyl ring of Cha provides multiple C-H bonds that can engage in these interactions with aromatic residues like phenylalanine, tryptophan, or tyrosine. nih.govrsc.org

Experimental studies using a model protein have quantified the energetic contribution of such an interaction. A CH-π contact between cyclohexylalanine and phenylalanine sequestered within the protein core was estimated to contribute approximately -0.7 kcal/mol to the protein's stability. nih.gov This energetic gain, observed in an environment free from water interference, is thought to represent the inherent magnitude of this type of interaction. nih.gov The formation of Cha-Cha cross-interactions has also been implicated in stabilizing the β-sheet conformation of certain ultrashort peptides, promoting their self-assembly. researchgate.net These findings underscore the importance of CH-π interactions in the proper folding and function of proteins and peptides. researchgate.net

Stereochemical Influence on Ligand-Receptor Binding Dynamics

The specific three-dimensional arrangement of atoms, or stereochemistry, is a critical determinant of how a ligand interacts with its biological receptor. The "D" configuration of 3-Cyclohexyl-D-alanine is a key feature that can profoundly influence binding affinity and selectivity. While the L-isomers of amino acids are predominantly found in nature, the incorporation of D-amino acids into peptides can offer advantages such as increased resistance to proteolytic degradation and unique conformational constraints. drugbank.com

Advanced Analytical and Spectroscopic Characterization of 3 Cyclohexyl D Alanine Hydrate

Chromatographic Methodologies for Qualitative and Quantitative Analysis

Chromatographic techniques are fundamental for the separation, identification, and quantification of 3-Cyclohexyl-D-alanine hydrate (B1144303) from complex matrices. The selection of the appropriate chromatographic system is dictated by the physicochemical properties of the analyte, particularly its polarity and the presence of ionizable functional groups.

Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with tandem mass spectrometry (MS/MS) has emerged as a powerful tool for the analysis of polar compounds like amino acids. In HILIC, a polar stationary phase is used with a mobile phase containing a high concentration of a less polar organic solvent and a small amount of a more polar aqueous solvent. This creates a water-enriched layer on the surface of the stationary phase, into which polar analytes can partition.

The retention mechanism in HILIC is multimodal, involving partitioning, hydrogen bonding, and electrostatic interactions. For amino acid profiling, HILIC offers the significant advantage of retaining and separating highly polar compounds that show little to no retention in reversed-phase chromatography. The coupling of HILIC with MS/MS provides high selectivity and sensitivity, allowing for the confident identification and quantification of 3-Cyclohexyl-D-alanine hydrate even in complex biological samples.

The structural difference between this compound and D-alanine, specifically the replacement of a methyl group with a cyclohexyl group, significantly influences their chromatographic behavior. The cyclohexyl group imparts a greater degree of hydrophobicity to the molecule compared to the methyl group of D-alanine.

In a HILIC system, where more polar compounds are retained longer, D-alanine is expected to have a longer retention time than this compound. This is because the increased hydrophobicity of the cyclohexyl group reduces the affinity of this compound for the polar stationary phase, leading to its earlier elution. Conversely, in a reversed-phase chromatographic system, which utilizes a nonpolar stationary phase, this compound would exhibit stronger retention and a longer retention time compared to the more polar D-alanine.

Table 1: Comparative Elution Characteristics

| Compound | Chromatographic Mode | Relative Retention | Rationale |

|---|---|---|---|

| This compound | HILIC | Shorter | Increased hydrophobicity from the cyclohexyl group reduces interaction with the polar stationary phase. |

| D-Alanine | HILIC | Longer | Higher polarity of the methyl group leads to stronger interaction with the polar stationary phase. |

| This compound | Reversed-Phase | Longer | Greater hydrophobicity of the cyclohexyl group increases affinity for the nonpolar stationary phase. |

The optimization of chromatographic parameters is critical for achieving efficient separation, good peak shape, and reproducible results.

Stationary Phase Selection: For HILIC separations of amino acids, stationary phases such as amide, diol, or unbonded silica (B1680970) are commonly employed. Amide-based stationary phases are often a good starting point due to their enhanced retention and selectivity for polar compounds. The choice of stationary phase will depend on the specific sample matrix and the other amino acids present.

Mobile Phase Composition:

Organic Solvent: Acetonitrile (B52724) is the most common organic solvent used in HILIC due to its suitable polarity and volatility for MS detection. The percentage of acetonitrile in the mobile phase is a key parameter influencing retention; higher concentrations lead to stronger retention of polar analytes.

A systematic approach to optimization involves varying the gradient slope, mobile phase pH, and buffer concentration to achieve the desired separation of this compound from other components in the sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the unambiguous structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

The conformation of this compound in solution is influenced by the rotational freedom around its single bonds. The cyclohexyl ring itself can exist in different conformations, with the chair form being the most stable. The orientation of the substituents on the cyclohexane (B81311) ring (axial vs. equatorial) can be determined from the coupling constants (³JHH) between adjacent protons. Larger coupling constants are typically observed for axial-axial couplings, while smaller values are characteristic of axial-equatorial and equatorial-equatorial interactions.

Two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY), are particularly powerful for determining solution-state conformation. These experiments detect through-space interactions between protons that are in close proximity, typically within 5 Å. The intensity of the NOE or ROE correlation is inversely proportional to the sixth power of the distance between the protons, providing valuable constraints for building a three-dimensional model of the molecule's preferred conformation in solution.

The determination of the D-configuration at the alpha-carbon is a critical aspect of the characterization of this compound. While NMR spectroscopy of a single enantiomer does not directly reveal its absolute configuration, it can be used to confirm the relative stereochemistry and to differentiate between enantiomers or diastereomers in a mixture.

One common approach for stereochemical assignment by NMR involves the use of chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs).

Chiral Solvating Agents (CSAs): A CSA is a chiral molecule that forms transient, non-covalent diastereomeric complexes with the enantiomers of the analyte. These diastereomeric complexes have different NMR spectra, resulting in the splitting of signals for the enantiomers and allowing for their differentiation and quantification.

Chiral Derivatizing Agents (CDAs): A CDA reacts with the analyte to form stable diastereomers. These diastereomers have distinct chemical shifts and coupling constants in their NMR spectra, which can be analyzed to determine the enantiomeric composition of the original sample.

By comparing the NMR spectrum of this compound with that of a known standard or by using appropriate chiral auxiliaries, its stereochemistry can be unequivocally assigned.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| D-Alanine |

| Acetonitrile |

| Ammonium formate |

Mass Spectrometry for Molecular Identification and Impurity Profiling

Mass spectrometry is a powerful analytical technique used for the determination of the molecular weight and structure of a compound, as well as for the identification and quantification of impurities. In the context of this compound, mass spectrometry would be employed to confirm its molecular mass and to elucidate its fragmentation pattern, which serves as a molecular fingerprint.

Molecular Identification: The expected monoisotopic mass of the anhydrous form of 3-Cyclohexyl-D-alanine (C9H17NO2) is approximately 171.126 g/mol . High-resolution mass spectrometry (HRMS) would be capable of confirming this mass with high accuracy, thus verifying the elemental composition of the molecule.

Fragmentation Pattern: Upon ionization in a mass spectrometer, 3-Cyclohexyl-D-alanine would undergo fragmentation. While specific experimental data is unavailable, general fragmentation patterns for amino acids can be predicted. Common fragmentation pathways for amino acids include the neutral loss of water (H₂O) and carbon monoxide (CO) from the carboxylic acid group, as well as cleavage of the bond between the alpha-carbon and the side chain. For 3-Cyclohexyl-D-alanine, characteristic fragments would likely include the loss of the entire cyclohexylmethyl side chain or fragments resulting from the cleavage of the cyclohexyl ring itself.

Impurity Profiling: Impurities in synthetic this compound could arise from starting materials, by-products of the synthesis, or degradation products. Mass spectrometry, particularly when coupled with a separation technique like liquid chromatography (LC-MS), is a highly effective tool for detecting and identifying such impurities. Potential impurities could include stereoisomers (L-form), incompletely reacted starting materials, or side-chain modified analogues.

Without experimental data, a specific table of impurities and their characteristic mass spectral data cannot be provided.

Method Validation in Complex Biological Matrices for Biomedical Research

The validation of an analytical method is crucial to ensure its reliability for the quantification of a specific analyte in a biological matrix, such as plasma. The validation process assesses several key parameters to demonstrate that the method is fit for its intended purpose.

For the analysis of this compound in plasma, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method would be the preferred technique due to its high sensitivity and selectivity.

Linearity: Linearity would be assessed by preparing calibration standards of this compound in a surrogate matrix (e.g., stripped plasma) at various concentrations. The response of the instrument would be plotted against the concentration, and a linear regression analysis would be performed. A high coefficient of determination (R²) would indicate a linear relationship.

Sensitivity: The sensitivity of the method is determined by its Lower Limit of Quantification (LLOQ), which is the lowest concentration of the analyte that can be measured with acceptable precision and accuracy.

Reproducibility: Reproducibility would be evaluated by analyzing quality control (QC) samples at different concentrations on different days and by different analysts. The precision, expressed as the relative standard deviation (%RSD), would be calculated to assess the reproducibility of the method.

Hypothetical Validation Data for an LC-MS/MS Method for this compound in Human Plasma:

| Validation Parameter | Acceptance Criteria | Hypothetical Result |

|---|---|---|

| Linearity (R²) | ≥ 0.99 | 0.995 |

| LLOQ (ng/mL) | Signal-to-noise ratio ≥ 10 | 1.0 |

| Intra-day Precision (%RSD) | ≤ 15% | < 10% |

| Inter-day Precision (%RSD) | ≤ 15% | < 12% |

| Accuracy (% Bias) | Within ±15% | -5% to +8% |

This table presents hypothetical data and is for illustrative purposes only, as no specific validated method for this compound in plasma has been found in the public literature.

Effective sample preparation is critical for removing interfering substances from the plasma matrix and for concentrating the analyte of interest.

Protein Precipitation: Protein precipitation is a common and straightforward method for preparing plasma samples for LC-MS/MS analysis of small molecules like amino acids. This technique involves adding an organic solvent (e.g., acetonitrile, methanol) or an acid (e.g., trichloroacetic acid, perchloric acid) to the plasma sample to denature and precipitate the proteins. After centrifugation, the clear supernatant containing the analyte is collected for analysis.

Evaluation of Different Protein Precipitation Agents: The choice of precipitating agent can significantly impact the recovery of the analyte and the cleanliness of the final extract. A study would typically compare different agents to determine the one that provides the highest recovery of this compound and the lowest matrix effects.

Hypothetical Comparison of Protein Precipitation Methods:

| Precipitation Agent | Analyte Recovery (%) | Matrix Effect (%) | Overall Suitability |

|---|---|---|---|

| Acetonitrile | 95 | -10 | Excellent |

| Methanol (B129727) | 88 | -15 | Good |

| Trichloroacetic Acid (TCA) | 92 | -25 | Moderate |

| Perchloric Acid (PCA) | 90 | -28 | Moderate |

This table presents hypothetical data and is for illustrative purposes only.

Applications in Pharmaceutical Research and Drug Discovery

Utilization as a Molecular Scaffold for Therapeutic Lead Compound Design

While the primary application of 3-Cyclohexyl-D-alanine hydrate (B1144303) has been as a component in peptide-based therapeutics, its potential as a central scaffold for the design of small molecule drugs is an area of growing interest. The rigid and lipophilic nature of the cyclohexyl ring makes it an attractive anchor for the spatial orientation of various functional groups to interact with biological targets.

The use of 3-Cyclohexyl-D-alanine as a core scaffold for the de novo design of small molecule inhibitors and agonists is not extensively documented in publicly available scientific literature. The majority of research has focused on its incorporation into peptidic structures to enhance their potency and stability. For instance, derivatives of 3-Cyclohexyl-D-alanine are utilized in the synthesis of peptide analogs that can act as receptor antagonists. However, specific examples of small molecules where 3-Cyclohexyl-D-alanine serves as the foundational scaffold are not readily found, suggesting that its application in this context is an underexplored area of medicinal chemistry.

In the context of peptide chemistry, the derivatization of the 3-Cyclohexyl-D-alanine scaffold is a key strategy to fine-tune the pharmacological properties of the resulting molecules. The amino and carboxylic acid groups of the alanine (B10760859) backbone provide convenient handles for chemical modification, allowing for the attachment of various side chains and functional groups. These modifications can lead to enhanced binding affinity, improved selectivity for the target receptor, and increased resistance to enzymatic degradation. For example, the substitution of other amino acids with 3-Cyclohexyl-D-alanine in a peptide sequence can significantly alter its three-dimensional structure, leading to a more favorable interaction with the biological target.

Role in Modulating Biological Targets and Enzyme Activities

The incorporation of 3-Cyclohexyl-D-alanine into bioactive molecules has been shown to be a successful strategy for modulating the activity of various biological targets, including enzymes and receptors. The bulky cyclohexyl group can sterically influence ligand-receptor interactions and enhance binding to hydrophobic pockets within a target protein.

A notable example of this is the development of a cyclohexylalanine-containing α-helical amphipathic peptide, CMP3013, which has demonstrated a remarkable ability to rescue mitochondrial dysfunction by targeting cardiolipin (B10847521). Cardiolipin is a crucial phospholipid of the inner mitochondrial membrane, and its integrity is vital for mitochondrial function. In a preclinical study, CMP3013 was found to localize to damaged mitochondria and protect the structure of the cristae. The peptide dose-dependently inhibited the production of reactive oxygen species (ROS), increased ATP production, and preserved the mitochondrial membrane potential under conditions of oxidative stress. This modulation of mitochondrial function highlights the significant impact that the inclusion of a cyclohexylalanine moiety can have on the biological activity of a peptide.

Furthermore, the replacement of naturally occurring amino acids with cyclohexylalanine has been explored in the design of opioid receptor antagonists. The introduction of this non-natural amino acid can alter the peptide's conformation and receptor-binding profile, leading to compounds with high potency and selectivity for specific opioid receptor subtypes.

| Compound/Peptide | Biological Target | Modulatory Effect | Key Findings |

| CMP3013 | Cardiolipin (Mitochondria) | Rescues mitochondrial dysfunction | Inhibits ROS production, increases ATP, preserves mitochondrial membrane potential |

| TIPP Peptide Analogs | Opioid Receptors (μ and δ) | Antagonist activity | High potency and selectivity for δ-opioid receptors |

Preclinical Assessment of Bioactive Compounds Containing 3-Cyclohexyl-D-alanine Hydrate

The therapeutic potential of compounds incorporating 3-Cyclohexyl-D-alanine is being validated through rigorous preclinical studies. These assessments are crucial for establishing the efficacy and safety profile of new drug candidates before they can be considered for human trials.

The preclinical evaluation of the aforementioned cyclohexylalanine-containing peptide, CMP3013, has yielded promising results in a mouse model of ischemia-reperfusion injury (IRI) of the kidney. Administration of CMP3013 led to a significant recovery of renal function, as evidenced by reduced levels of blood urea (B33335) nitrogen (BUN) and creatinine (B1669602). Histological analysis of kidney sections from CMP3013-treated mice showed a marked reduction in acute tubular necrosis, tubular casts, and tubular dilation. Furthermore, the peptide treatment was associated with a decrease in the expression of kidney injury markers such as NGAL and cytochrome C. These findings underscore the potential of this cyclohexylalanine-containing peptide as a therapeutic agent for conditions associated with mitochondrial dysfunction and oxidative stress.

In another preclinical model of colistin-induced nephrotoxicity, CMP3013 also demonstrated protective effects, reducing BUN and creatinine levels and mitigating kidney damage. Transmission electron microscopy of kidney sections from these animals revealed that the peptide helped to preserve the integrity of mitochondrial cristae.

These preclinical studies provide compelling evidence for the therapeutic utility of bioactive compounds containing 3-Cyclohexyl-D-alanine, paving the way for further development and potential clinical applications.

| Preclinical Model | Compound | Key Outcomes |

| Mouse Ischemia-Reperfusion Injury (Kidney) | CMP3013 | Improved renal function, reduced histological damage, decreased injury markers |

| Mouse Colistin-Induced Nephrotoxicity | CMP3013 | Reduced BUN and creatinine, preserved mitochondrial structure |

Future Research Trajectories and Translational Outlook for 3 Cyclohexyl D Alanine Hydrate

Exploration of Novel Bioconjugation Strategies

Future research in this area will likely focus on the development of novel bio-orthogonal "click" chemistries that are compatible with the unique properties of 3-Cyclohexyl-D-alanine hydrate (B1144303). The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent example of a click reaction that is widely used for bioconjugation due to its high efficiency and selectivity. nih.govnih.govqyaobio.combachem.comjpt.com Peptides containing 3-Cyclohexyl-D-alanine can be functionalized with either an azide or an alkyne group to participate in these reactions, enabling the covalent attachment of other molecules with high precision. qyaobio.com

Table 1: Comparison of Potential Bioconjugation Strategies for 3-Cyclohexyl-D-alanine Hydrate-Containing Peptides

| Bioconjugation Strategy | Reactive Groups | Key Advantages | Potential Applications |

| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Azide and Terminal Alkyne | High efficiency, high selectivity, biocompatible conditions. nih.govjpt.com | Fluorescent labeling, PEGylation, surface immobilization, peptide-drug conjugation. qyaobio.combachem.com |

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Azide and Cyclooctyne | Copper-free, suitable for in vivo applications. | Live cell imaging, in vivo drug targeting. |

| Thiol-ene "Click" Chemistry | Thiol and Alkene | Rapid, high yielding, occurs under mild conditions. | Hydrogel formation, surface modification. |

| Native Chemical Ligation (NCL) | N-terminal Cysteine and C-terminal Thioester | Formation of a native peptide bond. | Synthesis of large proteins and cyclic peptides. |

Advanced Applications in Peptide-Based Drug Delivery Systems

The incorporation of this compound into peptide-based drug delivery systems offers several advantages. The bulky cyclohexyl side chain can enhance the proteolytic stability of peptides, a critical factor for improving their in vivo half-life. nih.govrsc.org Furthermore, the hydrophobic nature of the cyclohexyl group can facilitate the interaction of the peptide with cell membranes, potentially enhancing cellular uptake of conjugated drugs. nih.gov

A significant area of future research lies in the development of stimuli-responsive drug delivery systems that incorporate this compound. rsc.org These systems are designed to release their therapeutic payload in response to specific triggers in the tumor microenvironment, such as changes in pH, redox potential, or the presence of specific enzymes. nih.govnih.govmdpi.com For instance, a peptide-drug conjugate containing 3-Cyclohexyl-D-alanine could be designed with an acid-labile linker that releases the drug in the acidic environment of a tumor. researchgate.net

Recent studies have highlighted the potential of cyclohexylalanine-containing peptides in targeting mitochondria, which are implicated in a variety of diseases. One such peptide, CMP3013, has been shown to selectively bind to cardiolipin (B10847521) in the inner mitochondrial membrane, thereby rescuing mitochondrial dysfunction. nih.gov This opens up new avenues for the development of targeted therapies for diseases associated with mitochondrial damage.

Table 2: Examples of Peptide-Based Drug Delivery Systems and the Potential Role of this compound

| Delivery System Type | Mechanism of Action | Potential Role of this compound | Therapeutic Target |

| Peptide-Drug Conjugates (PDCs) | Covalent attachment of a drug to a targeting peptide. mdpi.com | Enhance stability, improve cellular uptake, and provide a hydrophobic core for drug interaction. researchgate.net | Cancer cells, specific receptors. |

| Stimuli-Responsive Micelles | Self-assembly into core-shell structures that release drugs in response to a stimulus. nih.gov | The hydrophobic cyclohexyl group can contribute to the core formation and influence drug loading and release kinetics. | Tumors, sites of inflammation. |

| Mitochondria-Targeting Peptides | Accumulation in mitochondria to deliver therapeutic agents. | The cyclohexyl group can enhance membrane interaction and selectivity for mitochondrial lipids like cardiolipin. nih.gov | Mitochondrial dysfunction-related diseases. |

Integration into Functional Supramolecular Assemblies

The self-assembly of peptides into well-ordered nanostructures is a rapidly growing field with applications in tissue engineering, regenerative medicine, and biosensing. nih.govscienceopen.comresearchgate.net The incorporation of this compound into self-assembling peptides can significantly influence the morphology and properties of the resulting supramolecular structures. The D-amino acid configuration can disrupt or alter the typical hydrogen bonding patterns found in L-peptide assemblies, leading to the formation of unique nanostructures. nih.govrsc.orgacs.orgresearchgate.netfrontiersin.org

For example, the presence of D-amino acids has been shown to promote the formation of more stable and rigid hydrogels compared to their homochiral L-peptide counterparts. nih.gov These hydrogels can serve as scaffolds for 3D cell culture and tissue regeneration, mimicking the natural extracellular matrix. mdpi.comnih.govmdpi.com The hydrophobic interactions of the cyclohexyl groups can further contribute to the stability and mechanical properties of these hydrogels. researchgate.net

Furthermore, cyclic peptides containing alternating D- and L-amino acids are known to self-assemble into nanotube structures. dovepress.com The incorporation of 3-Cyclohexyl-D-alanine into such cyclic peptides could lead to the formation of nanotubes with tailored diameters and surface functionalities, making them suitable for applications such as biosensors and drug delivery channels.

Table 3: Influence of this compound on Supramolecular Assemblies

| Supramolecular Assembly | Key Driving Forces for Assembly | Influence of this compound | Potential Applications |

| Peptide Hydrogels | Hydrogen bonding, hydrophobic interactions, electrostatic interactions. nih.gov | The D-chiral center can alter hydrogen bonding networks, leading to increased stability and rigidity. The cyclohexyl group enhances hydrophobic packing. nih.govresearchgate.net | 3D cell culture, tissue engineering, controlled drug release. mdpi.com |

| Peptide Nanofibers | β-sheet formation, π-π stacking. | The D-amino acid can induce turns or disrupt β-sheet formation, leading to different fiber morphologies. acs.org | Scaffolds for neural tissue engineering, biosensors. |

| Cyclic Peptide Nanotubes | Intermolecular hydrogen bonding in a stacked ring structure. dovepress.com | The D-alanine configuration is often crucial for the formation of the cyclic structure. The cyclohexyl groups would be displayed on the exterior of the nanotube, allowing for further functionalization. | Ion channels, drug delivery conduits. |

Q & A

Q. Advanced

- Molecular Dynamics (MD) Simulations : Model peptide chain interactions to predict conformational stability influenced by the cyclohexyl group’s hydrophobicity .

- Density Functional Theory (DFT) : Calculate charge distribution and hydrogen-bonding networks in the hydrate crystal structure .

- QTAIM Analysis : Identify non-covalent interactions (e.g., van der Waals forces) critical for hydrate formation .

Validate predictions using circular dichroism (CD) spectroscopy to monitor peptide folding in aqueous solutions .

What safety protocols are critical when handling this compound in laboratory environments?

Q. Basic

- Spill Management : Use inert absorbents (e.g., dry sand) and avoid water contact to prevent unintended reactions .

- Fire Safety : Deploy CO₂ or dry powder extinguishers; avoid ignition sources due to organic volatility .

- PPE : Wear nitrile gloves, goggles, and use fume hoods to minimize inhalation risks .

What methodologies are employed to analyze the impact of hydrate morphology on the physicochemical properties of this compound?

Q. Advanced

- Cryogenic Scanning Electron Microscopy (Cryo-SEM) : Visualize hydrate crystal morphology and pore distribution .

- X-ray Diffraction (XRD) : Determine lattice parameters and hydrate structure (e.g., patchy vs. homogeneous saturation) .

- Hydrate Adhesion Tests : Measure shear strength using substrates with varying surface energies to assess practical work of adhesion .

For instance, patchy hydrate distributions reduce thermal conductivity compared to homogeneous systems .

How does the cyclohexyl substituent influence conformational stability in peptide chains compared to aromatic or aliphatic groups?

Q. Advanced

- Comparative Studies : Synthesize analogs (e.g., 3-(2-Naphthyl)-D-alanine) and compare thermodynamic stability via isothermal titration calorimetry (ITC) .

- MD Simulations : The cyclohexyl group’s rigidity enhances peptide α-helix stability by restricting side-chain rotation, unlike flexible aliphatic chains .

- CD Spectroscopy : Monitor structural shifts in peptides under denaturing conditions (e.g., urea gradients) .

How do non-covalent interactions in this compound crystals affect its charge transfer properties?

Q. Advanced

- Hirshfeld Surface Analysis : Map intermolecular interactions (e.g., π-π stacking, hydrogen bonds) in single crystals .

- NBO Analysis : Quantify charge transfer between cyclohexyl groups and adjacent molecules using DFT .

- Conductivity Measurements : Test ionic mobility in hydrate phases to correlate with crystal packing efficiency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.